11-Hydroxytephrosin
Übersicht
Beschreibung
11-Hydroxytephrosin is a naturally occurring isoflavonoid compound belonging to the tephrosin family. It is known for its potential therapeutic properties, particularly in the field of cancer research. The compound has a molecular formula of C23H22O8 and a molecular weight of 426.42 g/mol .
Wissenschaftliche Forschungsanwendungen
11-Hydroxytephrosin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
Chemical Synthesis: Used as a precursor or intermediate in the synthesis of other complex molecules.
Biology:
Biological Studies: Investigated for its biological activities, including its effects on various cellular processes.
Medicine:
Cancer Research: Identified as a potential inhibitor of 3-Phosphoinositide-Dependent Protein Kinase 1 (PDPK1), making it a promising candidate for anticancer drug development.
Anti-inflammatory Properties: Acts as an effective inhibitor of NF-kappaB, a key regulator of immune response and inflammation.
Industry:
Pharmaceutical Industry: Potential use in the development of new therapeutic agents.
Biotechnology: Utilized in various biotechnological applications due to its biological activities.
Wirkmechanismus
Target of Action
The primary target of 11-Hydroxytephrosin is 3-Phosphoinositide-Dependent Protein Kinase 1 (PDPK1) . PDPK1 plays a crucial role in various cellular processes, including cell growth, survival, and metabolism .
Mode of Action
This compound acts as a potential inhibitor of PDPK1 . It binds inside the PDPK1 active site, showing complementarity and shared common interactions with the crucial residues of the PDPK1 binding pocket .
Biochemical Pathways
The inhibition of PDPK1 by this compound affects the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway , which is critical for cell survival and growth
Result of Action
The inhibition of PDPK1 by this compound could potentially lead to the suppression of the PI3K/Akt signaling pathway, thereby inhibiting cell growth and promoting apoptosis . This makes this compound a potential candidate for anticancer drug discovery .
Biochemische Analyse
Biochemical Properties
11-Hydroxytephrosin interacts with the protein complex NF-kappaB . It binds inside the active site of PDPK1, a protein kinase involved in various cellular processes . The nature of these interactions is complementary, indicating a strong affinity between this compound and these biomolecules .
Cellular Effects
This compound influences cell function by inhibiting the activity of NF-kappaB . This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism, affecting processes such as the immune response, apoptosis, and tumor cell growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the active site of PDPK1 . This binding interaction leads to the inhibition of NF-kappaB, resulting in changes in gene expression and cellular processes .
Temporal Effects in Laboratory Settings
It is known that the compound shows a steady interaction with PDPK1
Metabolic Pathways
Vorbereitungsmethoden
11-Hydroxytephrosin can be synthesized through partial synthesis from tephrosin. The preparation methods generally involve extraction from natural sources or through synthetic chemical reactions. The compound is typically obtained as white to pale yellow crystalline powder .
Synthetic Routes and Reaction Conditions:
Extraction from Natural Sources: The compound can be extracted from plants belonging to the Tephrosia genus.
Chemical Synthesis: Involves the hydroxylation of tephrosin under controlled conditions to yield this compound.
Industrial Production Methods:
Large-Scale Extraction: Utilizing advanced extraction techniques to isolate the compound from plant materials.
Chemical Synthesis: Scaling up the synthetic process to produce the compound in larger quantities for industrial applications.
Analyse Chemischer Reaktionen
11-Hydroxytephrosin undergoes various chemical reactions, including oxidation, reduction, and substitution.
Types of Reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Various halogenating agents or other nucleophiles.
Major Products Formed:
Oxidized Derivatives: Formed through oxidation reactions.
Reduced Derivatives: Formed through reduction reactions.
Substituted Compounds: Formed through substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Tephrosin: The parent compound from which 11-Hydroxytephrosin is derived.
Torosaflavone A: Another natural compound identified as a potential PDPK1 inhibitor.
Uniqueness:
Biologische Aktivität
11-Hydroxytephrosin is a natural compound that has garnered attention for its potential therapeutic applications, particularly in cancer treatment. This article delves into its biological activity, focusing on its interaction with key proteins involved in cancer progression, specifically the 3-phosphoinositide-dependent protein kinase 1 (PDPK1).
Overview of this compound
This compound is a flavonoid derivative identified through systematic virtual screening of natural compounds. It has shown substantial affinity for PDPK1, a crucial regulator in various signaling pathways related to cancer and inflammation. The compound's ability to inhibit PDPK1 suggests a promising avenue for anticancer drug development.
The mechanism by which this compound exerts its biological effects primarily involves:
- Inhibition of PDPK1 : this compound binds preferentially to the ATP-binding pocket of PDPK1, competing with ATP and thereby inhibiting its kinase activity. This inhibition can disrupt downstream signaling pathways that promote cancer cell survival and proliferation.
- Molecular Dynamics Simulations : Molecular dynamics (MD) simulations have confirmed the stability of the complex formed between PDPK1 and this compound, indicating that this interaction is not only strong but also stable over time.
Biological Activity Data
The biological activity of this compound has been evaluated using various predictive models, including the PASS (Prediction of Activity Spectra for Substances) analysis. The results indicate a range of potential therapeutic effects:
Biological Activity | Pa Value | Pi Value |
---|---|---|
Antineoplastic | 0.934 | 0.004 |
Antineoplastic (non-small cell lung cancer) | 0.904 | 0.003 |
Prostate cancer treatment | 0.857 | 0.003 |
Antineoplastic (ovarian cancer) | 0.822 | 0.003 |
Chemopreventive | 0.799 | 0.004 |
TP53 expression enhancer | 0.775 | 0.014 |
Apoptosis agonist | 0.654 | 0.020 |
Kinase inhibitor | 0.644 | 0.016 |
Antioxidant | 0.542 | 0.005 |
The Pa value indicates the probability of the compound exhibiting a certain biological activity, with values above 0.7 suggesting a high likelihood of efficacy.
Case Studies and Research Findings
Several studies have highlighted the potential of this compound in cancer therapy:
- PDPK1 as a Therapeutic Target : Research indicates that PDPK1 plays a significant role in cancer progression and metastasis, making it an attractive target for drug discovery efforts aimed at developing novel anticancer therapies .
- Natural Compound Screening : In a study conducted by Akhtar et al., systematic screening identified both this compound and Torosaflavone A as promising inhibitors of PDPK1, demonstrating their potential as scaffolds for drug development against PDPK1-associated diseases .
- ADMET Properties : The compound has been evaluated for its drug-likeness using ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) criteria, which indicated favorable pharmacokinetic properties necessary for further development .
Eigenschaften
IUPAC Name |
(1R,14R)-11,14-dihydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O8/c1-22(2)6-5-11-14(31-22)8-13(24)19-20(11)30-18-10-29-15-9-17(28-4)16(27-3)7-12(15)23(18,26)21(19)25/h5-9,18,24,26H,10H2,1-4H3/t18-,23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLCPNIRDVOOEZ-WZONZLPQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=C(C3=C2OC4COC5=CC(=C(C=C5C4(C3=O)O)OC)OC)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C=CC2=C(O1)C=C(C3=C2O[C@@H]4COC5=CC(=C(C=C5[C@@]4(C3=O)O)OC)OC)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50222755 | |
Record name | 3H-Bis(1)benzopyrano(3,4-b:6',5'-e)pyran-7(7aH)-one, 13,13a-dihydro-6,7a-dihydroxy-9,10-dimethoxy-3,3-dimethyl-, (7aR-cis)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50222755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72458-85-6 | |
Record name | 3H-Bis(1)benzopyrano(3,4-b:6',5'-e)pyran-7(7aH)-one, 13,13a-dihydro-6,7a-dihydroxy-9,10-dimethoxy-3,3-dimethyl-, (7aR-cis)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072458856 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3H-Bis(1)benzopyrano(3,4-b:6',5'-e)pyran-7(7aH)-one, 13,13a-dihydro-6,7a-dihydroxy-9,10-dimethoxy-3,3-dimethyl-, (7aR-cis)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50222755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 11-Hydroxytephrosin?
A: While a specific molecular formula and weight are not provided in the provided abstracts, this compound is a rotenoid, a class of isoflavonoid phytochemicals. It is characterized by a rotenoid skeleton with an additional hydroxyl group at the 11th position [, , ]. Spectroscopic data, including NMR and mass spectrometry, have been used to confirm its structure [, ].
Q2: Is this compound known to interact with any specific molecular targets besides PDPK1?
A: Yes, research indicates that this compound inhibits NF-κB activity []. This inhibition likely occurs through the blockage of NF-κB/DNA binding activity, leading to the suppression of NF-κB target gene expression []. This finding suggests that this compound may have a broader range of biological activities beyond its potential anticancer effects.
Q3: What are the known sources of this compound?
A3: this compound has been isolated from various plant sources, including:
Q4: Has the structure-activity relationship (SAR) of this compound been investigated?
A: While the provided abstracts do not offer specific details on the SAR of this compound, one study evaluated a series of related flavonoids for their potential cancer chemopreventive properties []. This research utilized an in vitro assay to determine quinone reductase induction, offering insights into the structural features that may contribute to the observed biological activity. Further SAR studies focusing on this compound could help to optimize its potency, selectivity, and ultimately, its therapeutic potential.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.